molecular formula C24H29N3O7 B12749105 N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate CAS No. 112857-84-8

N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate

Cat. No.: B12749105
CAS No.: 112857-84-8
M. Wt: 471.5 g/mol
InChI Key: ZOKPGTGCXAQYHX-UHFFFAOYSA-N
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Description

N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate is a synthetic small molecule featuring:

  • A 1H-indol-4-yl group linked via a carboxamide bond to a phenyl ring.
  • A 3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy substituent on the phenyl ring.
  • An oxalate counterion, enhancing solubility for pharmaceutical applications.

Properties

CAS No.

112857-84-8

Molecular Formula

C24H29N3O7

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1H-indole-4-carboxamide;oxalic acid

InChI

InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-8-19(20)25-21(27)17-7-6-9-18-16(17)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6)

InChI Key

ZOKPGTGCXAQYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=C3C=CNC3=CC=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to downstream effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Celiprolol Hydrochloride

Structure: 3-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea hydrochloride (CAS 56980-93-9) . Key Similarities:

  • 3-(tert-Butylamino)-2-hydroxypropoxy chain: Both compounds feature this substituent, critical for β-adrenergic receptor interaction.
  • Aromatic phenyl core : Positioned for receptor binding.
    Key Differences :
  • Functional groups : Celiprolol has a diethylurea group, while the target compound uses an indole-4-carboxamide .
  • Pharmacology: Celiprolol is a β1-selective blocker with vasodilatory effects. The indole carboxamide in the target compound may modulate receptor selectivity or introduce novel mechanisms (e.g., serotonin receptor interactions) .
Table 1: Structural and Functional Comparison
Feature Target Compound Celiprolol Hydrochloride
Core structure Indole-4-carboxamide + phenyl Diethylurea + phenyl
Key substituent 3-(tert-Butylamino)-2-hydroxypropoxy 3-(tert-Butylamino)-2-hydroxypropoxy
Counterion Oxalate Hydrochloride
Known activity Hypothesized β-blocker/5-HT modulation β1-Selective antagonist

3-((1H-Indol-4-yl)oxy)-2-hydroxy-N-(2-(2-methoxyphenoxy)ethyl)propan-1-aminium

Structure : C20H25N2O4 (m/z: 357.2084) .
Key Similarities :

  • Indole moiety : Both compounds incorporate an indole ring, though the target uses the 4-position, while this analog uses the 4-oxy group.
  • Hydroxypropoxy chain : Both have hydroxyl-containing propoxy chains.
    Key Differences :
  • Substituents: The comparator has a 2-methoxyphenoxyethyl group, favoring lipophilicity, versus the phenyl-carboxamide in the target.
  • Ionization : The aminium group in the comparator vs. oxalate salt in the target affects solubility and bioavailability .

N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Structure : C22H23N3O3 (RN: 878416-17-2) .
Key Similarities :

  • Indole moiety : Both contain indole, but the comparator uses the 3-position.
  • Carboxamide linkage : Shared functional group.
    Key Differences :
  • adrenergic).
  • Positional isomerism : Indole-3-yl vs. indole-4-yl may alter binding affinity .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolism : The indole carboxamide may undergo CYP450-mediated oxidation, differing from urea-based celiprolol’s metabolic pathway.
  • Receptor targeting : Structural alignment with β-blockers suggests possible β-adrenergic activity, while the indole moiety could confer 5-HT receptor modulation .

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